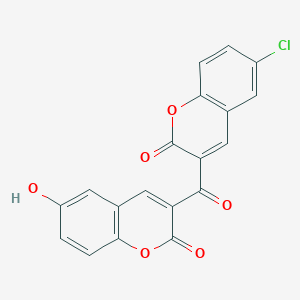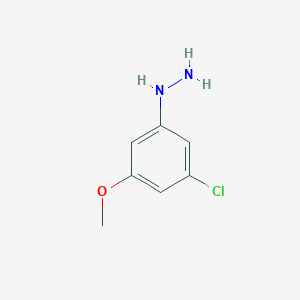![molecular formula C22H15F5N4O B12219279 9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12219279.png)
9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. The triazoloquinazoline core is known for its potential biological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions. One common method includes the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluorine-containing aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure scalability and cost-effectiveness. The starting raw materials are readily available, and the synthesis route is designed to minimize byproducts, making it favorable for large-scale production . The process involves steps such as esterification, treatment with hydrazine hydrate, and cyclocondensation under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoryl chloride for cyclocondensation, hydrazine hydrate for reduction, and various oxidizing agents for oxidation reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to external stimuli
Mechanism of Action
The mechanism of action of 9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and lipophilicity, allowing it to interact with various biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar triazole core and exhibit comparable biological activities.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also contain a triazole ring and are studied for their potential pharmaceutical applications.
Uniqueness
What sets 9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart is its unique combination of fluorine atoms and the triazoloquinazoline core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H15F5N4O |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H15F5N4O/c23-14-6-13(7-15(24)10-14)19-18-16(28-21-29-20(22(25,26)27)30-31(19)21)8-12(9-17(18)32)11-4-2-1-3-5-11/h1-7,10,12,19H,8-9H2,(H,28,29,30) |
InChI Key |
HHXHOBRBANHULC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC(=NN3C2C4=CC(=CC(=C4)F)F)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12219217.png)

![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12219225.png)
![5-Ethyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12219233.png)
![N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12219237.png)


![N-[(1H-1,3-benzodiazol-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B12219244.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride](/img/structure/B12219254.png)
![N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-fluorophenoxy)propanamide](/img/structure/B12219256.png)
![7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine](/img/structure/B12219262.png)
![1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12219275.png)
